molecular formula C25H20NOP B14646093 Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- CAS No. 53170-68-6

Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-

Cat. No.: B14646093
CAS No.: 53170-68-6
M. Wt: 381.4 g/mol
InChI Key: NHCPRULMWMHOKJ-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- is a compound that features a benzaldehyde moiety linked to a triphenylphosphoranylidene amino group. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the context of the Wittig reaction, which is a common method for the stereoselective preparation of alkenes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- typically involves the reaction of benzaldehyde with a triphenylphosphoranylidene ylide. The key step in this process is the nucleophilic addition of the ylide to the electrophilic carbonyl group of benzaldehyde, forming a four-membered ring intermediate that subsequently dissociates into the desired product .

Industrial Production Methods

This involves the use of stabilized ylides and controlled reaction conditions to ensure high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]- is unique due to its specific use in the Wittig reaction, which allows for the stereoselective formation of alkenes. This distinguishes it from other benzaldehyde derivatives that may not participate in such reactions .

Properties

CAS No.

53170-68-6

Molecular Formula

C25H20NOP

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(triphenyl-λ5-phosphanylidene)amino]benzaldehyde

InChI

InChI=1S/C25H20NOP/c27-20-21-12-10-11-19-25(21)26-28(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-20H

InChI Key

NHCPRULMWMHOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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